

5-Azidoisoquinoline: Technical Profile & Photoaffinity Labeling Guide

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Compound of Interest

Compound Name: 5-Azidoisoquinoline

CAS No.: 43101-10-6

Cat. No.: B3370550

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Executive Summary

5-Azidoisoquinoline is a specialized aryl azide photoaffinity probe designed to interrogate the binding sites of isoquinoline-based pharmacophores. Isoquinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., H-89, Fasudil) and biogenic amine receptor ligands.

Upon ultraviolet (UV) irradiation, the 5-azido moiety undergoes photolysis to generate a highly reactive nitrene intermediate. This intermediate covalently inserts into adjacent amino acid residues within the binding pocket, permanently "tagging" the target protein. This allows for the identification of low-affinity interactions and the mapping of allosteric sites that are invisible to standard thermal equilibrium assays.

Physicochemical Specifications

The following data summarizes the core properties required for experimental design.

Property	Specification
Chemical Name	5-Azidoisoquinoline
CAS Number	43101-10-6
Molecular Formula	
Molecular Weight	170.17 g/mol
Appearance	Pale yellow to orange solid (typical of aryl azides)
Solubility	Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Absorption	~250–270 nm (strong); ~310–330 nm (weak/tail). Note: Isoquinoline core absorbs at 217, 266, 317 nm; azide perturbation typically enables photolysis at >300 nm.
Stability	Heat and Shock Sensitive. Decomposes with evolution above melting point or upon UV exposure.
Storage	-20°C, desiccated, protected from light (Amber vial).

Mechanism of Action: Aryl Azide Photochemistry

The utility of **5-Azidoisoquinoline** relies on the photochemistry of the aryl azide group. Unlike alkyl azides used in "Click" chemistry, aryl azides are designed to be warheads.

The Nitrene Insertion Pathway

- Excitation: Absorption of a photon ($h\nu$) promotes the azide to an excited singlet state.
- Extrusion: Molecular nitrogen (N_2) is extruded, forming a nitrene intermediate.

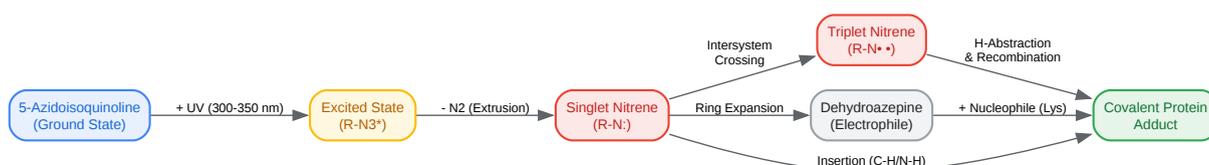
) is rapidly expelled, generating a Singlet Nitrene (

).

- Branching Pathways:
 - Direct Insertion: The singlet nitrene inserts into O-H or N-H bonds (and occasionally C-H bonds) of the protein.
 - Intersystem Crossing: Relaxation to the Triplet Nitrene (), which behaves as a diradical and abstracts hydrogen atoms.
 - Ring Expansion: Rearrangement to a dehydroazepine electrophile (often a dominant side reaction in aqueous buffers), which reacts with nucleophiles (e.g., Lysine amines).

Mechanistic Diagram

The following diagram illustrates the transformation from the stable probe to the covalent protein adduct.



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Caption: Photochemical cascade of **5-Azidoisoquinoline**. The singlet nitrene is the primary species for direct insertion, while ring expansion dominates in nucleophilic buffers.

Safety & Handling: The "Rule of Six"

CRITICAL WARNING: Organic azides are high-energy compounds. **5-Azidoisoquinoline** possesses 9 Carbon atoms and 4 Nitrogen atoms (1 in ring + 3 in azide).

According to the "Rule of Six", organic azides are generally safe only if

(or simply C/N

3). A ratio of 2.25 indicates this compound is potentially unstable.

Mandatory Safety Protocols:

- Do Not Concentrate: Never rotary evaporate solutions to dryness. Keep the compound in solution/matrix whenever possible.
- Cold Storage: Store at -20°C. Warm to room temperature only immediately before use.
- Light Shielding: All manipulations must occur under red light or in amber vessels to prevent premature photolysis.
- No Metal Spatulas: Avoid contact with metals to prevent formation of shock-sensitive metal azides (though less critical for aryl azides than sodium azide, it is Good Laboratory Practice).

Experimental Protocol: Target Identification

This workflow describes the use of **5-Azidoisoquinoline** to label a target protein (e.g., a kinase) in a complex lysate.

Materials

- Probe: **5-Azidoisoquinoline** (10 mM stock in DMSO).
- Competitor: 5-Aminoisoquinoline or specific ligand (10 mM stock).
- Buffer: PBS or Tris-HCl, pH 7.4 (Avoid buffers with high nucleophile content if possible, though Tris is standard).
- UV Source: UV Lamp (Mercury Arc or LED) emitting at 302 nm or 365 nm. (Avoid 254 nm if preserving protein function is required).

Step-by-Step Workflow

Phase 1: Equilibrium Binding

- Prepare Lysate: Dilute protein lysate to 1–2 mg/mL in binding buffer.
- Incubate: Aliquot lysate into two sets of tubes:
 - Experimental: Add **5-Azidoisoquinoline** (Final conc: 10–50 M).
 - Control (Competition): Add **5-Azidoisoquinoline** (10–50 M) + Excess Competitor (e.g., 500 M 5-Aminoisoquinoline).
- Equilibrate: Incubate for 30–60 minutes at 4°C in the dark to allow reversible binding to occur.

Phase 2: Photo-Activation

- Transfer: Move samples to a UV-transparent 96-well plate or quartz cuvettes. Keep on ice.
- Irradiate: Expose samples to UV light (300–365 nm) for 5–10 minutes.
 - Note: The distance from the lamp should be calibrated to prevent heating.
 - Mechanism:^[1]^[2] The "flash" converts the reversible binding into an irreversible covalent bond.

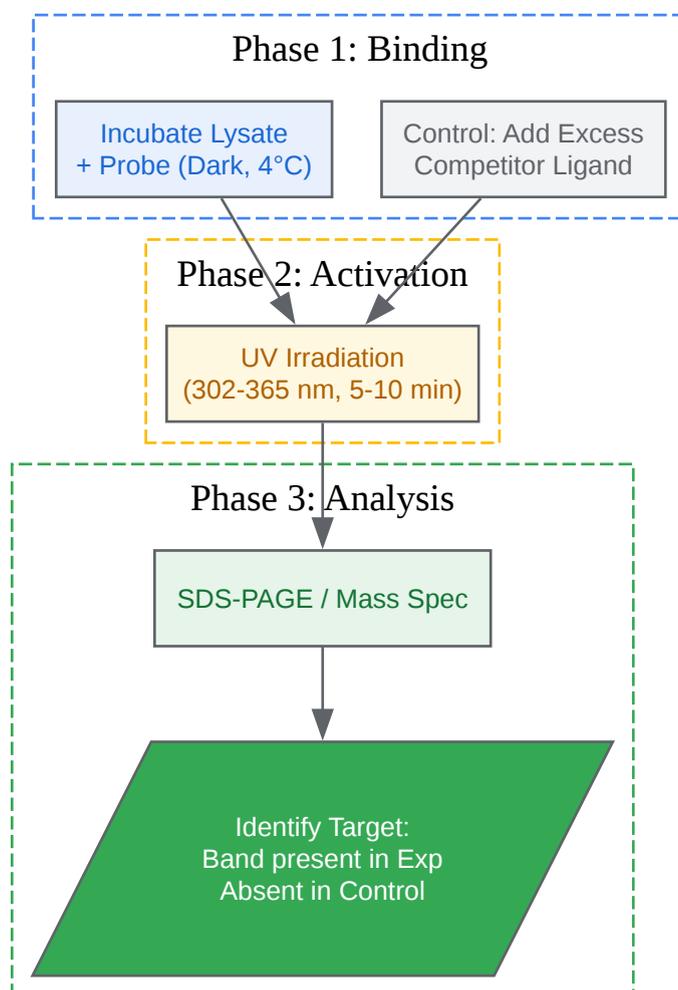
Phase 3: Analysis

- Quench: Add SDS-PAGE loading buffer (containing reducing agents like DTT) to stop any further reaction.
- Separation: Resolve proteins via SDS-PAGE.
- Detection:
 - If Radiolabeled (e.g., tritiated probe): Expose gel to X-ray film.
 - If Activity-Based: Perform enzyme activity assay (labeled enzyme should be inactivated).

- Mass Spectrometry: Digest the specific band and analyze for the mass shift (+142 Da, corresponding to the probe minus

).

Workflow Diagram



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Caption: Experimental workflow for target deconvolution using **5-Azidoisoquinoline**.

Synthesis Reference

For researchers requiring de novo synthesis, the standard route involves the Sandmeyer reaction starting from 5-aminoisoquinoline:

- Diazotization: 5-Aminoisoquinoline is treated with sodium nitrite () in acidic conditions (or) at 0°C to form the diazonium salt.
- Azidation: Sodium azide () is added slowly to the diazonium solution, displacing to yield **5-azidoisoquinoline**.
- Purification: Extraction with organic solvent (e.g., DCM) and chromatography in the dark.

References

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Sources

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